molecular formula C10H13NO2 B12865564 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone

1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone

Cat. No.: B12865564
M. Wt: 179.22 g/mol
InChI Key: VHXVEFZXZODTSV-UHFFFAOYSA-N
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Description

1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone is a complex organic compound featuring a pyrrolizine ring system

Preparation Methods

The synthesis of 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, have been reported to yield high purity products . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like halogens or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride.

Scientific Research Applications

1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone include other pyrrolizine derivatives. These compounds share the pyrrolizine ring but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-6,7-dihydro-5H-pyrrolizin-3-yl]ethanone

InChI

InChI=1S/C10H13NO2/c1-7(13)10-8(6-12)5-9-3-2-4-11(9)10/h5,12H,2-4,6H2,1H3

InChI Key

VHXVEFZXZODTSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2N1CCC2)CO

Origin of Product

United States

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